![molecular formula C9H11AsN6O3 B154466 [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid CAS No. 5806-89-3](/img/structure/B154466.png)
[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid
Vue d'ensemble
Description
[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid: is a chemical compound with the molecular formula C9H11AsN6O3. It is known for its applications in various scientific research fields, particularly in proteomics research . The compound is characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further linked to a triazine ring substituted with amino groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid typically involves the reaction of 4,6-diamino-1,3,5-triazine with an appropriate arsonic acid derivative under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide or water, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent recovery, waste management, and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the arsonic acid group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to its corresponding arsine or other reduced forms.
Substitution: The amino groups on the triazine ring can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsonic acid oxides, while substitution reactions can produce various substituted triazine derivatives.
Applications De Recherche Scientifique
Synthesis and Derivatives
The compound serves as an intermediate in the synthesis of Melarsoprol, which is crucial for treating human African trypanosomiasis (HAT) or sleeping sickness. The synthesis pathway involves the coupling of arsonic acid derivatives with triazine-based compounds, allowing for modifications that enhance efficacy and reduce toxicity.
Synthesis Pathway
- Starting Materials : 4-amino phenyl derivatives and triazine compounds.
- Reagents : Common reagents include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
- Conditions : Reactions are typically conducted in a solvent like DMSO under inert atmospheres to prevent oxidation.
The biological activity of [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid is primarily associated with its antitrypanosomal effects:
- Mechanism of Action : The compound interferes with the metabolic processes of Trypanosoma brucei by inhibiting essential enzymes involved in nucleotide metabolism.
- Therapeutic Use : Used as a last-resort treatment for advanced stages of HAT due to its efficacy against drug-resistant strains of the parasite.
Clinical Applications
-
Melarsoprol Treatment Regimens :
- Studies have shown that Melarsoprol remains effective even in cases where other treatments fail. Its ability to penetrate the blood-brain barrier makes it crucial for treating central nervous system infections.
- A clinical trial demonstrated a success rate of over 90% in patients treated with Melarsoprol for late-stage HAT.
-
Combination Therapies :
- Research indicates that combining this compound with other antitrypanosomal agents can enhance therapeutic outcomes while minimizing side effects.
Safety and Toxicity Profile
While effective, the use of this compound is associated with significant toxicity:
- Adverse Effects : Common side effects include encephalopathy and hypersensitivity reactions.
- Monitoring Requirements : Patients receiving treatment require close monitoring for neurological side effects.
Mécanisme D'action
The mechanism of action of [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules through its amino and arsonic acid groups, affecting their structure and function. This binding can modulate various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
4,6-Diamino-1,3,5-triazine: A precursor in the synthesis of [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid.
Phenylarsine oxide: Another arsonic acid derivative with similar chemical properties.
Triazine-based compounds: Various triazine derivatives with different substituents on the triazine ring.
Uniqueness: The uniqueness of this compound lies in its combination of a triazine ring with an arsonic acid group. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry .
Activité Biologique
[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid (commonly referred to as a derivative of 4,6-diamino-1,3,5-triazine) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine ring structure that is significant in various pharmacological applications. Its molecular formula is with a molecular weight of approximately 252.26 g/mol. The presence of the arsonic acid moiety suggests potential interactions with biological systems that could lead to therapeutic effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazine derivatives have been reported to inhibit reverse transcriptase in HIV-1, showcasing their potential as antiviral agents. In vitro studies indicate that these compounds can effectively inhibit both wild-type and drug-resistant strains of the virus .
- Antitumor Activity : Research has demonstrated that certain derivatives exhibit significant antitumor properties. For instance, compounds related to this structure have shown effectiveness against various cancer cell lines, including melanoma .
- Interaction with DNA : Some studies suggest that triazine derivatives can form covalent bonds with DNA, leading to interstrand cross-links that impede DNA replication and transcription . This mechanism is common among several anticancer agents.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study on Antiviral Activity : A study published in Journal of Medicinal Chemistry evaluated a series of 4,6-diamino-1,3,5-triazine derivatives for their ability to inhibit HIV replication. The lead compound demonstrated an IC50 value significantly lower than existing treatments, indicating a promising new avenue for HIV therapy .
- Antitumor Efficacy : In a comparative study on various triazine derivatives against melanoma cells, one compound exhibited an IC50 value of M against the MALME-3 M cell line. This suggests robust antitumor activity and warrants further investigation into its mechanism and potential clinical applications .
Propriétés
IUPAC Name |
[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11AsN6O3/c11-7-14-8(12)16-9(15-7)13-6-3-1-5(2-4-6)10(17,18)19/h1-4H,(H2,17,18,19)(H5,11,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURSAWSSSICZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11AsN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206786 | |
Record name | (4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)phenyl)arsonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5806-89-3 | |
Record name | Arsonic acid, [4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5806-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melarsen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005806893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC10894 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)phenyl)arsonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELARSEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSE56BH8XT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.